Bis(3,5-dimethylphenyl)phosphine (CAS 71360-06-0) is a highly specialized secondary phosphine utilized primarily as a precursor for advanced electron-rich, sterically tuned phosphine ligands. Featuring two 3,5-dimethylphenyl (m-xylyl) groups, this compound provides a distinct electronic and steric profile compared to standard phenyl or ortho-substituted phosphines. In industrial and academic procurement, it is the mandatory building block for synthesizing premium atropisomeric biaryl diphosphine ligands, such as XylBINAP and Xyl-MeOBIPHEP, which are critical for high-turnover asymmetric catalysis, including Buchwald-Hartwig cross-couplings and Noyori-type hydrogenations.
Substituting bis(3,5-dimethylphenyl)phosphine with the more common diphenylphosphine (Ph2PH) or overly bulky alternatives like di-o-tolylphosphine fundamentally compromises both ligand synthesis yields and downstream catalytic performance. The meta-methyl groups of this specific compound provide a highly specific shape-selective chiral environment and increased electron density without the severe steric blocking seen in ortho-substituted analogs. In asymmetric transformations, standard phenyl-based ligands fail to create a sufficient activation energy differential between enantiomeric pathways, leading to drastic reductions in enantiomeric excess (ee). Conversely, substituting with bulkier naphthyl or ortho-tolyl derivatives often results in failed P-C coupling during ligand synthesis due to excessive steric hindrance, making this exact compound irreplaceable for high-performance chiral ligand manufacturing[1].
Density functional theory and experimental validation of RuH2(diphosphine)(diamine) complexes demonstrate that the meta-methyl groups in XylBINAP (synthesized directly from bis(3,5-dimethylphenyl)phosphine) are critical for maximizing enantioselectivity. The specific steric interactions of the m-xylyl groups create a high activation energy differential between the (R) and (S) reaction pathways. This structural advantage allows XylBINAP-derived catalysts to achieve near-perfect enantioselectivity (>99% ee) in the hydrogenation of simple ketones, significantly outperforming standard BINAP and TolBINAP baselines [1].
| Evidence Dimension | Enantiomeric Excess (ee) & Activation Energy Differential |
| Target Compound Data | XylBINAP-derived catalysts (>99% ee) |
| Comparator Or Baseline | BINAP and TolBINAP-derived catalysts (Lower ee due to smaller activation energy gap) |
| Quantified Difference | >99% ee vs significantly lower baseline ee |
| Conditions | RuH2(diphosphine)[(S,S)-DPEN] catalyzed hydrogenation of acetophenone |
Procurement of the 3,5-dimethylphenyl precursor is strictly required to achieve commercial-grade enantiomeric purity in pharmaceutical intermediate synthesis.
In the enantioselective synthesis of axially chiral 1,8-diarylnaphthalenes, the precise steric bulk of the ligand precursor is paramount. Rh-catalysts utilizing XylBINAP (derived from bis(3,5-dimethylphenyl)phosphine) achieved quantitative yields and near-perfect enantioselectivity. In direct comparison, slightly less bulky TolBINAP showed lower performance, while structurally rigid H8-BINAP or SEGPHOS caused significant drops in both overall yield and enantiomeric excess [1].
| Evidence Dimension | Reaction Yield and Enantioselectivity |
| Target Compound Data | XylBINAP (Quantitative yield, ~perfect ee) |
| Comparator Or Baseline | H8-BINAP / SEGPHOS (Significant decrease in yield and ee) |
| Quantified Difference | Quantitative yield vs significantly reduced yield |
| Conditions | Rh-catalyzed intermolecular[2+2+2] cycloaddition at 60 °C |
Demonstrates that the precise steric bulk of the 3,5-dimethylphenyl group cannot be substituted by other common bulky ligands without compromising process efficiency.
When synthesizing complex planar chiral phosphine ligands or phosphonyl derivatives, bis(3,5-dimethylphenyl)phosphine and its oxide exhibit optimal reactivity. For instance, in radical cascade cyclizations to form 3-phosphonyl pyridines, the 3,5-dimethylphenyl derivative afforded an 81% yield. In contrast, bulkier analogs like di(naphthalen-1-yl)phosphine oxide yielded trace amounts of product due to excessive steric hindrance blocking the coupling pathway [1].
| Evidence Dimension | Coupling Yield |
| Target Compound Data | Bis(3,5-dimethylphenyl)phosphine derivatives (81% yield) |
| Comparator Or Baseline | Di(naphthalen-1-yl)phosphine derivatives (Trace / very little product) |
| Quantified Difference | 81% yield vs trace yield |
| Conditions | Radical cascade cyclization of 1,5-enynes with phosphine oxides |
Buyers synthesizing novel proprietary ligands must select this compound to balance electron richness with viable coupling reactivity, avoiding the dead-ends of overly bulky precursors.
Bis(3,5-dimethylphenyl)phosphine is the mandatory starting material for producing XylBINAP, Xyl-SegPhos, and Xyl-MeOBIPHEP. These ligands are heavily utilized in industrial-scale asymmetric hydrogenations and transfer hydrogenations of ketones and imines to produce chiral active pharmaceutical ingredients (APIs) [1].
The compound is directly applied in the synthesis of specialized ligands for Buchwald-Hartwig, Suzuki-Miyaura, and Negishi cross-coupling reactions. The electron-rich nature of the m-xylyl groups accelerates oxidative addition while maintaining sufficient steric bulk to promote reductive elimination .
Xyl-substituted ligands derived from this precursor are optimal for Rh-catalyzed intermolecular[2+2+2] cycloadditions, providing the exact shape-selective chiral environment needed to achieve quantitative yields and near-perfect enantioselectivity where standard BINAP fails [2].
Irritant